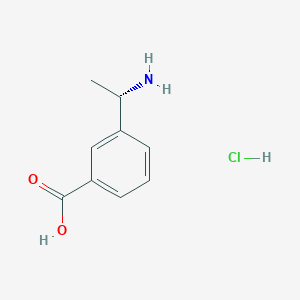

(S)-3-(1-Aminoethyl)benzoic acid hydrochloride

Descripción general

Descripción

(S)-3-(1-Aminoethyl)benzoic acid hydrochloride is a chiral compound that belongs to the class of benzoic acid derivatives. It is characterized by the presence of an aminoethyl group attached to the benzene ring, making it an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(1-Aminoethyl)benzoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the commercially available 3-nitrobenzoic acid.

Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution to obtain the (S)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Hydrochloride Formation: The (S)-3-(1-Aminoethyl)benzoic acid is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reduction: Utilizing continuous flow reactors for the reduction step to enhance efficiency and yield.

Automated Chiral Resolution: Employing automated systems for chiral resolution to ensure high purity and consistency.

Crystallization: The final product is often purified by crystallization to obtain the hydrochloride salt in a highly pure form.

Análisis De Reacciones Químicas

Types of Reactions

(S)-3-(1-Aminoethyl)benzoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of amides or other substituted derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₉H₁₂ClN₁O₂

- Molecular Weight : 189.65 g/mol

- CAS Number : 165949-85-9

This compound features an aminoethyl group attached to a benzoic acid moiety, which enhances its reactivity and ability to interact with biological targets. The presence of both an amino group and a carboxylic acid group allows for diverse chemical reactions, making it a valuable intermediate in synthetic organic chemistry.

Chemistry

(S)-3-(1-Aminoethyl)benzoic acid hydrochloride is utilized as a chiral building block in the synthesis of complex organic molecules. Its unique substitution pattern on the benzene ring allows for the production of various derivatives through reactions such as oxidation, reduction, and substitution:

- Oxidation : The amino group can be oxidized to form nitroso or nitro derivatives.

- Reduction : The carboxylic acid group can be reduced to an alcohol.

- Substitution : The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

| Reaction Type | Reagents Used | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate | Nitroso/nitro derivatives |

| Reduction | Lithium aluminum hydride | Alcohol derivatives |

| Substitution | Acyl chlorides | Amides |

Biology

In biological research, this compound has been studied for its potential role in modulating neurotransmitter systems. It may influence synaptic transmission and neuronal excitability, which could have implications for treating conditions such as depression or anxiety.

Key studies have shown that this compound interacts with specific molecular targets, including enzymes and receptors, thereby affecting cellular pathways involved in various diseases:

- Neurotransmitter Modulation : It may act as an agonist or antagonist at certain receptors.

- Cancer Research : Preliminary studies indicate activity against specific cancer cell lines, warranting further investigation into its therapeutic potential.

Medicine

This compound serves as an intermediate in the synthesis of pharmaceuticals targeting neurological and cardiovascular diseases. Its ability to form hydrogen bonds with active sites of enzymes enhances its utility in drug development.

Notable applications include:

- Development of spasmolytics and psychotherapeutic agents.

- Potential use as a precursor for drugs aimed at enhancing mental performance.

Case Study 1: Neurotransmitter Interaction

A study investigated the interaction of this compound with neurotransmitter receptors. Results indicated that the compound could enhance synaptic transmission, suggesting its potential use in treatments for mood disorders.

Case Study 2: Cancer Cell Activity

Research focused on the compound's effects on cancer cell lines demonstrated cytotoxic activity against certain types of tumors. Further mechanistic studies are needed to elucidate its action pathways.

Mecanismo De Acción

The mechanism of action of (S)-3-(1-Aminoethyl)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, modulating their activity. In medicinal applications, it may act as an agonist or antagonist, influencing biological pathways and physiological responses.

Comparación Con Compuestos Similares

Similar Compounds

- (S)-4-(1-Aminoethyl)benzoic acid hydrochloride

- (S)-2-(1-Aminoethyl)benzoic acid hydrochloride

- (S)-3-(1-Aminoethyl)benzoic acid methyl ester hydrochloride

Uniqueness

(S)-3-(1-Aminoethyl)benzoic acid hydrochloride is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and interaction with biological targets. Compared to its isomers, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for distinct applications in research and industry.

Actividad Biológica

(S)-3-(1-Aminoethyl)benzoic acid hydrochloride, also known as 3-(1-aminoethyl)benzoic acid hydrochloride, is a compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C₉H₁₂ClN₁O₂

- CAS Number : 165949-85-9

- Molecular Weight : 189.65 g/mol

The compound features an aminoethyl side chain attached to a benzoic acid moiety, which contributes to its biological activity by facilitating interactions with various biological targets.

This compound exhibits its biological effects primarily through interactions with proteins and enzymes. The amino group enhances its ability to form hydrogen bonds with target sites, which can alter the activity of enzymes or receptors. This compound has been studied for its potential role in modulating cellular pathways involved in various diseases.

Biological Activity

Research highlights several key areas of biological activity for this compound:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. For instance, it has been shown to affect the Polo-like kinase (Plk1), a crucial regulator of mitosis, leading to reduced cell proliferation in cancer models .

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. Its ability to bind to enzyme active sites suggests it could be useful in developing therapeutics targeting metabolic disorders .

- Neuroprotective Effects : Some studies indicate that this compound may have neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases by modulating neurotransmitter systems .

Table 1: Summary of Biological Activities

Case Study: Anticancer Mechanism

In a study examining the effects of this compound on HeLa cells, researchers observed significant apoptotic cell death. The treatment resulted in approximately 71% cell death after 48 hours, attributed to the compound's ability to disrupt Plk1 localization in mitotic cells . This finding underscores its potential as a therapeutic agent in cancer treatment.

Case Study: Enzyme Interaction

Another investigation focused on the enzyme inhibition properties of this compound. The compound demonstrated effective binding to target enzymes involved in metabolic pathways, suggesting its utility in drug development aimed at metabolic disorders .

Propiedades

IUPAC Name |

3-[(1S)-1-aminoethyl]benzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-6(10)7-3-2-4-8(5-7)9(11)12;/h2-6H,10H2,1H3,(H,11,12);1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNHHIGNEAULTBO-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.